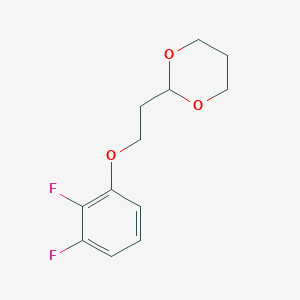

2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxane

Beschreibung

2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxane is a six-membered cyclic ether (1,3-dioxane) substituted with a 2,3-difluorophenoxyethyl chain. The compound combines the stability of a 1,3-dioxane ring with the electronic effects of fluorine substituents, making it relevant in medicinal chemistry and materials science. Its structure facilitates hydrogen bonding and dipole interactions, influencing solubility and reactivity .

Eigenschaften

IUPAC Name |

2-[2-(2,3-difluorophenoxy)ethyl]-1,3-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O3/c13-9-3-1-4-10(12(9)14)15-8-5-11-16-6-2-7-17-11/h1,3-4,11H,2,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWSRWAQCDMQIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCOC2=C(C(=CC=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Acid-Catalyzed Cyclization

Strong acids such as sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH) are commonly used. The reaction proceeds via protonation of the hydroxyl group in the ethanol intermediate, followed by nucleophilic attack by formaldehyde.

Typical Conditions:

Industrial-Scale Optimization

Continuous flow reactors improve yield and consistency by maintaining precise temperature control and reducing side reactions. For example, a patent by SL Chemtech describes a process using a macroporous cation exchange resin (e.g., Amberlyst®) as a heterogeneous catalyst, which simplifies product separation and reduces corrosion risks.

Industrial Protocol Highlights:

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution (NAS)

In some protocols, 2,3-difluorophenol directly reacts with a pre-formed dioxane derivative. For instance, 1,3-dioxane-4,6-dione (Meldrum’s acid) can act as a cyclization agent in the presence of aldehydes or ketones. This method avoids the intermediate isolation step but requires stringent anhydrous conditions.

Example Reaction:

Reductive Amination and Hydrogenation

Patent literature describes hydrogenation of unsaturated precursors (e.g., 5-(2,3-difluorophenylmethylene)-1,3-dioxane-4,6-dione) using catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄). This route is less common due to higher costs but offers superior stereochemical control.

Purification and Characterization

Post-synthesis purification is critical for removing unreacted starting materials and byproducts. Common methods include:

-

Azeotropic Distillation: Removes water and low-boiling impurities.

-

Column Chromatography: Silica gel with ethyl acetate/hexane eluents.

-

Crystallization: From ethanol or acetone at low temperatures.

Analytical Data:

-

¹H NMR (400 MHz, CDCl₃): δ 6.85–7.10 (m, 3H, Ar-H), 4.20–4.40 (m, 2H, OCH₂), 3.80–4.00 (m, 4H, dioxane-H).

-

MS (ESI+): m/z 245.1 [M+H]⁺.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions such as over-alkylation or ring-opening of the dioxane can occur. Strategies to minimize these include:

Catalyst Deactivation

Strong acids like H₂SO₄ may degrade under prolonged heating. Heterogeneous catalysts (e.g., Amberlyst®) offer better reusability, with >10 cycles reported without significant activity loss.

Industrial vs. Laboratory-Scale Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst | H₂SO₄, p-TsOH | Cation exchange resin |

| Reactor Type | Batch flask | Continuous flow reactor |

| Reaction Volume | 0.1–1 L | 100–1000 L |

| Yield | 70–80% | 85–90% |

| Cost Efficiency | Low (manual handling) | High (automation) |

Emerging Methodologies

Recent advances focus on green chemistry principles:

Analyse Chemischer Reaktionen

Oxidation Reactions

The dioxane ring and fluorophenoxy substituent participate in oxidation under controlled conditions:

-

Ketone Formation : Oxidation with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the ethylene group adjacent to the dioxane ring into a ketone .

-

Carboxylic Acid Formation : Prolonged oxidation yields carboxylic acids via cleavage of the ethylene bridge.

Example Reaction Pathway :

Reduction Reactions

The compound undergoes reduction at the ether linkages and fluorinated aryl group:

-

Alcohol Formation : Lithium aluminum hydride (LiAlH₄) reduces the dioxane ring to yield diols, while sodium borohydride (NaBH₄) selectively reduces carbonyl groups if present .

-

Defluorination : Catalytic hydrogenation (H₂/Pd-C) removes fluorine atoms from the aryl ring, producing non-fluorinated derivatives .

Key Data :

| Reducing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| LiAlH₄ | 2-(2-(2,3-difluorophenoxy)ethanol) | 65–72 | THF, 0°C, 2 hr |

| H₂/Pd-C | 2-(2-phenoxyethyl)-1,3-dioxane | 58 | EtOH, 50°C, 6 hr |

Nucleophilic Substitution

The electron-withdrawing fluorine atoms activate the aryl ring for nucleophilic aromatic substitution (NAS):

-

Hydroxylation : Reaction with NaOH/H₂O replaces fluorine with hydroxyl groups at the 2- or 3-position .

-

Amination : Ammonia or amines displace fluorine under high-temperature conditions .

Mechanistic Insight :

Fluorine substituents direct nucleophiles to the para and ortho positions due to their strong inductive effects. The dioxane ring’s conformation (axial vs. equatorial substituents) influences reaction rates and regioselectivity .

Ring-Opening Reactions

Acidic or basic conditions cleave the dioxane ring:

-

Acid-Catalyzed Hydrolysis : Concentrated HCl opens the ring to form 2-(2-(2,3-difluorophenoxy)ethyl)glycerol .

-

Base-Induced Cleavage : NaOH/EtOH produces ethylene glycol derivatives .

Example :

Stereochemical Transformations

The dioxane ring’s chair conformation dictates reactivity:

-

Axial Substituents : Bulky groups (e.g., trifluoromethyl) in axial positions hinder nucleophilic attack, favoring equatorial pathways .

-

Grignard Reactions : Alkylmagnesium reagents add preferentially to the less hindered face of the dioxane ring .

Conformational Energy Data :

| Substituent Position | ΔG° (kJ/mol) | Reactivity Trend |

|---|---|---|

| Axial | +4.2 | Lower reaction rates |

| Equatorial | -2.1 | Higher reaction rates |

Cross-Coupling Reactions

The fluorophenoxy group participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Boronic acids couple at the aryl ring’s vacant positions .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl amines .

Optimized Conditions :

| Reaction Type | Catalyst | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 78 |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | 65 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been explored for its potential as a pharmacological agent. Research indicates that derivatives of similar structures can act as antagonists for specific receptors, such as the lysophosphatidic acid (LPA) receptors. For instance, studies have shown that modifications to phenoxy groups significantly affect antagonist activity against LPA receptors, suggesting that 2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxane could be optimized for similar activities .

Drug Development

The compound's structure allows it to be synthesized into various derivatives that may possess antibacterial properties. Research has indicated that compounds with similar frameworks exhibit moderate antibacterial activity against Mycobacterium tuberculosis by inhibiting the enzyme MtbIMPDH2 . This positions 2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxane as a potential scaffold for developing new antibacterial agents.

Data Tables

Case Study 1: LPA Receptor Antagonism

In a study investigating the structure-activity relationship (SAR) of phenoxy-based compounds, researchers synthesized various derivatives to assess their antagonist activity against LPA receptors. The findings revealed that specific modifications to the phenoxy group were crucial for enhancing antagonist efficacy. This suggests that similar modifications could be applied to 2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxane to optimize its pharmacological profile .

Case Study 2: Antibacterial Activity

A series of compounds based on the dioxane framework were tested for their antibacterial properties against MtbIMPDH2. These studies demonstrated that certain structural features significantly increased antibacterial potency. The insights gained from these experiments provide a foundation for exploring 2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxane as a lead compound in the development of new treatments for tuberculosis .

Wirkmechanismus

The mechanism of action of 2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxane involves its interaction with molecular targets through its difluorophenoxy group. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic regions of target molecules. The dioxane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ring Size Variation: 1,3-Dioxane vs. 1,3-Dioxolane

Analog: 2-[2-(2,6-Difluorophenoxy)ethyl]-1,3-dioxolane (CAS 1443345-72-9)

- Structural Difference : Replaces the six-membered 1,3-dioxane ring with a five-membered 1,3-dioxolane ring.

- Impact :

- Stability : The dioxane ring (six-membered) has lower ring strain and higher thermal stability compared to dioxolane (five-membered), which may exhibit higher reactivity due to ring strain .

- Polarity : Dioxolane derivatives often have higher polarity due to shorter alkyl chains, affecting solubility in organic solvents .

- Applications : Dioxolane derivatives are preferred in syntheses requiring rapid ring-opening reactions, such as prodrug development .

Fluorination Pattern Variation

Analog: 2-[2-(2,3,4-Trifluorophenoxy)ethyl]-1,3-dioxane (CAS 1443341-68-1)

- Structural Difference : Adds a third fluorine at the 4-position of the phenyl ring.

- Lipophilicity: The trifluoro analog may exhibit higher logP values compared to the difluoro compound, influencing membrane permeability .

Analog: 2-[2-(2,4-Difluorophenoxy)ethyl]-1,3-dioxolane (CAS 1225539-40-1)

- Structural Difference : Fluorines at the 2- and 4-positions on the phenyl ring instead of 2,3.

Substituent Type Variation

Analog : 2-(2-Bromoethyl)-1,3-dioxane (CAS 33884-43-4)

- Structural Difference: Replaces the difluorophenoxy group with a bromoethyl chain.

- Impact :

- Reactivity : Bromine’s higher polarizability makes this analog more reactive in nucleophilic substitutions (e.g., SN2 reactions) compared to fluorine-containing derivatives .

- Applications : Useful as an intermediate in alkylation reactions, whereas fluorine analogs are more suited for bioactive molecule synthesis .

Analog : 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane (CAS 4497-36-3)

- Structural Difference : Introduces a chloropropyl group and a 4-fluorophenyl substituent.

- Impact :

- Polarity vs. Reactivity : The chlorine atom increases polarity but may reduce metabolic stability compared to fluorine .

Biologische Aktivität

2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxane is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings based on diverse sources.

Chemical Structure and Properties

The compound features a dioxane ring structure substituted with a difluorophenoxy group. This configuration enhances its lipophilicity and metabolic stability, which may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that 2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxane exhibits significant antimicrobial and antifungal activities. Its difluorophenoxy group is believed to interact with specific biomolecules, potentially inhibiting microbial growth. Studies have shown that compounds with similar structures can effectively target bacterial and fungal pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, it has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins such as BCL-2, leading to reduced cell viability in various cancer cell lines .

Table 1: Summary of Anticancer Activity in Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 13.73 | Induction of apoptosis through BAX upregulation |

| A549 (Lung Cancer) | 6.6 | Inhibition of VEGF-induced signaling pathways |

| HepG2 (Liver Cancer) | 3.84 | G2/M phase arrest and HDAC inhibition |

| EAC (Ehrlich Ascites Carcinoma) | 11.46 | Downregulation of metalloproteinases |

The mechanism underlying the biological activity of 2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxane involves several biochemical interactions:

- Interaction with Enzymes : The difluorophenoxy group enhances binding affinity to enzymes involved in critical metabolic pathways.

- Signaling Pathway Modulation : The compound can inhibit key signaling pathways like the Akt/mTOR pathway, which is crucial for cancer cell proliferation.

- Stabilization by Dioxane Ring : The structural rigidity provided by the dioxane ring may enhance binding specificity to target molecules.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- Anticancer Studies : A study demonstrated that derivatives of similar compounds exhibited high activity against various cancer cell lines, suggesting that modifications to the difluorophenoxy group could enhance efficacy .

- Antimicrobial Evaluation : Another investigation highlighted the antimicrobial potential of structurally related compounds, indicating that halogenated substituents can improve binding to microbial targets.

Q & A

Basic: What are the common synthetic strategies for preparing 2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxane?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, nucleophilic fluorination of bromoethyl-dioxane intermediates (e.g., 2-(2-bromoethyl)-1,3-dioxane) with 2,3-difluorophenol derivatives under controlled conditions can yield the target compound. Grignard reagents may also be employed to introduce alkyl or aryl groups into the dioxane backbone . Automated synthesis systems are recommended for precise control of reaction parameters, as demonstrated in the preparation of fluorinated hypoxia probes like [18F]DiFA, which uses acidic hydrolysis of protected intermediates .

Basic: How is X-ray crystallography applied to determine the structure of 1,3-dioxane derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is widely used to analyze crystallographic data, enabling precise determination of bond lengths, angles, and stereochemistry. For example, in studies of 2-(2-naphthyl)-1,3-dioxane, SC-XRD revealed R-factor values of 0.024 (R[F² > 2σ(F²)]), confirming the six-membered dioxane ring geometry and substituent positions . Hydrogen atoms are often constrained to riding models during refinement to optimize computational efficiency .

Advanced: How can reaction conditions be optimized to minimize byproducts in fluorophenoxy-substituted 1,3-dioxane synthesis?

Methodological Answer:

Key parameters include temperature, solvent selection, and stoichiometry. For instance:

- Solvent: Polar aprotic solvents like dioxane or THF enhance nucleophilicity of phenoxy groups .

- Catalysis: Acidic conditions (e.g., HCl in dioxane) facilitate deprotection and reduce side reactions during hydrolysis .

- Purification: Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC effectively isolates the target compound from halogenated byproducts .

Reaction monitoring via TLC or LC-MS is critical to identify intermediates and adjust conditions in real time .

Advanced: What analytical techniques are effective for assessing regioselectivity in fluorinated 1,3-dioxane derivatives?

Methodological Answer:

- NMR Spectroscopy: ¹⁹F NMR distinguishes between ortho, meta, and para fluorination patterns. For example, coupling constants (J values) in 2,3-difluorophenoxy groups reveal electronic environments .

- GC-MS/EI: Fragmentation patterns (e.g., m/z 701 [M+H]+ in LCMS) confirm molecular weight and substituent stability under ionization .

- HPLC: Retention time analysis (e.g., 1.08 minutes under SQD-FA05 conditions) validates purity and regiochemical outcomes .

Advanced: What pharmacological models evaluate the bioactivity of 2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxane derivatives?

Methodological Answer:

- Hypoxia Imaging: Fluorinated analogs like [18F]DiFA are tested in PET imaging to assess tumor hypoxia targeting. Biodistribution studies in murine models quantify uptake in organs (e.g., liver, kidneys) and radiation dosimetry .

- Anticonvulsant Activity: Derivatives with spiro-diazaspirodecane-dione moieties are screened in seizure models (e.g., maximal electroshock) to evaluate GABAergic modulation .

- Enzyme Assays: Fluorophenoxy groups are probed for interactions with cytochrome P450 isoforms using fluorescence-based inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.